Product packaging for FMOC-D-LYS(FMOC)-OH(Cat. No.:)

FMOC-D-LYS(FMOC)-OH

Cat. No.: B8062481
M. Wt: 590.7 g/mol
InChI Key: BMJRTKDVFXYEFS-UHFFFAOYSA-N
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Description

Contextual Role of Protected Amino Acids in Chemical Biology

In the fields of chemical biology and pharmaceutical development, the synthesis of peptides is a fundamental process for creating novel therapeutic agents and advanced biomaterials. nbinno.com Central to this process is the use of protected amino acids. nbinno.com Amino acids possess multiple reactive sites, including the primary amino group (α-amino), the carboxyl group, and various functional groups within their side chains. creative-peptides.com During peptide synthesis, these reactive sites must be temporarily masked or "protected" to prevent unwanted side reactions, such as polymerization or incorrect bond formation. creative-peptides.comspringernature.com

This protection strategy is crucial for controlling the sequence in which amino acids are added to a growing peptide chain. nbinno.comcreative-peptides.com By selectively protecting and deprotecting specific functional groups, chemists can ensure the precise and orderly assembly of the desired peptide sequence. creative-peptides.com The choice of protecting groups is dictated by their compatibility with the reaction conditions and the ability to be removed without altering the rest of the peptide structure, a concept known as orthogonality. springernature.com The purity and reliability of these protected amino acids are paramount, as even trace impurities can lead to unintended byproducts, which is a critical consideration in pharmaceutical development. nbinno.com

Overview of D-Amino Acids in Synthetic Peptide Design

While proteins and naturally occurring peptides are predominantly composed of L-configuration amino acids, D-amino acids are found in nature, primarily in peptides produced by microorganisms through non-ribosomal synthesis. psu.edunih.gov They have also been identified in various peptides from animal sources, such as the skin of frogs, where they arise from post-translational modifications. lifetein.com The key distinction between L- and D-amino acids is their stereochemistry; they are non-superimposable mirror images (enantiomers) of each other. nih.gov

This structural difference has profound implications for synthetic peptide design. The incorporation of D-amino acids can induce significant changes in a peptide's secondary structure and impose local conformational constraints. psu.edursc.org A primary advantage of using D-amino acids is their enhanced resistance to proteolytic enzymes. nih.gov Most endogenous proteases are stereospecific for L-amino acids, making peptides containing D-amino acids less susceptible to degradation in vivo. nih.govlifetein.com This increased stability is a highly desirable trait for peptide-based therapeutics. nih.gov Furthermore, D-amino acids are used to design peptides with specific folded conformations, such as β-turns, and to create retro-inverso peptides, which are composed of D-amino acids in the reverse sequence of a parent L-peptide, often retaining bioactivity with improved stability. lifetein.com

Fundamental Principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is a cornerstone method for chemically synthesizing peptides. The process involves building a peptide chain sequentially while the C-terminal end is anchored to an insoluble polymer resin. bachem.comoup.com This solid support simplifies the entire process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing after each reaction step. bachem.comoup.com

The Fmoc/tBu strategy is founded on an orthogonal protection scheme. oup.compeptide.com The α-amino group of the incoming amino acid is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while reactive side-chains are protected by acid-labile groups, such as tert-butyl (tBu). peptide.com A typical synthesis cycle consists of the following steps:

Deprotection: The Fmoc group is removed from the resin-bound amino acid, typically using a solution of a secondary amine base like piperidine (B6355638) in a solvent such as dimethylformamide (DMF), to expose a free amine. creative-peptides.comuci.edu

Washing: The resin is thoroughly washed to remove the piperidine and the Fmoc-adduct byproduct. bachem.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine, forming a peptide bond. oup.com

Washing: Another washing step removes any unreacted amino acid and coupling reagents. bachem.com

This cycle is repeated until the desired peptide sequence is fully assembled. creative-peptides.com Finally, the completed peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail containing trifluoroacetic acid (TFA).

Significance of Nα,Nε-Bis(Fmoc)-D-lysine as a Bifunctionally Protected Building Block

Nα,Nε-Bis(Fmoc)-D-lysine, also known as Fmoc-D-Lys(Fmoc)-OH, is a specialized amino acid derivative used in peptide synthesis. chemimpex.com Its structure consists of a D-lysine core where both the alpha-amino (Nα) group and the side-chain epsilon-amino (Nε) group are protected by Fmoc groups. This dual protection makes it a unique bifunctional building block.

The primary significance of this compound lies in its application for creating branched or specifically modified peptides. While both Fmoc groups are base-labile, their removal can sometimes be controlled under carefully selected conditions, or one Fmoc group can be replaced with an orthogonal protecting group in a custom synthesis scheme. More commonly, its structure allows for the introduction of a D-lysine residue where the side chain can be later deprotected and used as an attachment point for other molecules, such as labels, polymers, or another peptide chain. The use of the D-enantiomer provides the resulting peptide with increased proteolytic stability. nih.govlifetein.com This derivative is a valuable tool in drug development, protein engineering, and the creation of complex, functional biomaterials. chemimpex.comchemimpex.com

Chemical Properties of Nα,Nε-Bis(Fmoc)-D-lysine

PropertyValue
Synonyms This compound, Nα,Nε-di-Fmoc-D-lysine
CAS Number 75932-02-4
Molecular Formula C36H34N2O6
Molecular Weight 590.67 g/mol
Appearance White to off-white powder
Purity ≥ 97% (HPLC)

Data sourced from Chem-Impex. chemimpex.comchemimpex.com

Research Applications of Nα,Nε-Bis(Fmoc)-D-lysine

Research AreaApplication FocusKey Finding/Use
Peptide-Based Therapeutics Drug DevelopmentServes as a key building block for creating peptide drugs with enhanced bioactivity and specificity, leveraging the stability of the D-amino acid core. chemimpex.comchemimpex.com
Protein Engineering Functional ModificationAids in the modification of proteins to study their function or improve their properties. chemimpex.com
Bioconjugation Molecular LinkingUsed to link peptides to other biomolecules, which can enhance the efficacy and targeting of therapeutic agents. chemimpex.com
Biomaterials Development of Novel MaterialsValuable in the synthesis of new biomaterials where peptide structure and stability are critical. chemimpex.com
Complex Polypeptide Synthesis Branched ArchitecturesEnables the synthesis of well-defined branched polypeptides by utilizing the two orthogonally protectable amine groups of the lysine (B10760008) side chain. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H34N2O6 B8062481 FMOC-D-LYS(FMOC)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJRTKDVFXYEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Protection Strategies Utilizing Nα,nε Bis Fmoc D Lysine

Chemical Synthesis and Characterization of Nα,Nε-Bis(Fmoc)-D-lysine

The preparation and verification of high-purity Nα,Nε-Bis(Fmoc)-D-lysine are paramount for its successful application in peptide synthesis. This section details optimized synthetic routes and the analytical methods employed for its characterization.

Optimized Synthetic Routes for Dual Fmoc Protection

The synthesis of Nα,Nε-Bis(Fmoc)-D-lysine is typically achieved through the reaction of D-lysine hydrochloride with a suitable Fmoc-donating reagent under basic conditions. An optimized and efficient route involves the dropwise addition of 9-fluorenylmethyl azidoformate in acetone (B3395972) to a stirred solution of D-lysine hydrochloride in a 10% aqueous sodium carbonate and acetone mixture (6:1 v/v). nih.gov

The reaction proceeds over approximately 16 hours. Following the reaction, the mixture is diluted with water and washed with hexane (B92381) to remove nonpolar impurities. Acidification with concentrated hydrochloric acid facilitates the precipitation of the product, which can then be extracted into an organic solvent such as ethyl acetate. The organic layer is subsequently washed with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine to remove residual reagents and byproducts. nih.gov After drying over magnesium sulfate (B86663) and concentrating the solution, the final product is precipitated by addition to a non-polar solvent like hexane and collected by filtration. nih.gov While specific yields can vary, this methodology provides a reliable route to obtaining the desired bis-protected amino acid.

Another approach involves the use of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the acylating agent. This method, while common for the protection of amino acids, requires careful control of stoichiometry to ensure the protection of both the α- and ε-amino groups of lysine (B10760008).

Chromatographic and Spectroscopic Methods for Purity and Identity Confirmation

The purity and identity of Nα,Nε-Bis(Fmoc)-D-lysine are rigorously assessed using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is a primary tool for determining the purity of the final product, with typical acceptance criteria being ≥ 97%. chemimpex.com

Table 1: Representative HPLC Parameters for Purity Analysis of Nα,Nε-Bis(Fmoc)-D-lysine

ParameterValue
Column C18 reverse-phase
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724)
Gradient Linear gradient of Mobile Phase B
Flow Rate Typically 1.0 mL/min
Detection UV at 254 nm and 301 nm
Expected Purity ≥ 97%

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of Nα,Nε-Bis(Fmoc)-D-lysine. 1H NMR and 13C NMR provide detailed information about the molecular framework.

Table 2: Key 1H and 13C NMR Spectroscopic Data for Nα,Nε-Bis(Fmoc)-D-lysine

NucleusChemical Shift (δ) Range (ppm)Assignment
1H NMR 6.8-8.3Aromatic protons of the two fluorenyl groups
3.8-4.7Protons of the fluorenylmethyl groups and the α-proton of lysine
2.7-3.2Methylene (B1212753) protons adjacent to the ε-amino group
1.0-1.9Methylene protons of the lysine side chain (β, γ, δ)
13C NMR ~174-177Carboxyl carbon (C=O)
~156Carbonyl carbons of the Fmoc groups
~120-144Aromatic carbons of the fluorenyl groups
~66-68Methylene carbon of the fluorenylmethyl group (OCH2)
~54α-carbon of lysine
~47Methylene carbon of the fluorenylmethyl group (CH)
~22-40Methylene carbons of the lysine side chain

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. The integration of the proton signals in the 1H NMR spectrum should correspond to the number of protons in the structure, further confirming its identity. nih.gov

Mechanistic Insights into Coupling Reactions in SPPS

The incorporation of Nα,Nε-Bis(Fmoc)-D-lysine into a growing peptide chain during SPPS is influenced by several factors, primarily related to its significant steric bulk.

Kinetic and Steric Considerations for Nα,Nε-Bis(Fmoc)-D-lysine Incorporation

The presence of two bulky Fmoc protecting groups on a single amino acid residue presents considerable steric hindrance, which can significantly impact the kinetics of the coupling reaction. The rate of amino acid acylation in SPPS is heavily dependent on the steric bulk of both the incoming activated amino acid and the N-terminal amine of the resin-bound peptide. For sterically hindered amino acids, standard coupling times may be insufficient to achieve complete reaction, leading to deletion sequences in the final peptide product.

To overcome the slow coupling kinetics associated with bulky residues like Nα,Nε-Bis(Fmoc)-D-lysine, several strategies can be employed. The use of more potent activating reagents, such as O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (PyBOP), can enhance the rate of acylation. Additionally, increasing the coupling time and/or performing a second coupling (double coupling) are common practices to ensure the reaction goes to completion. Microwave-assisted SPPS has also been shown to be effective in driving difficult couplings of bulky amino acids to completion more efficiently than at ambient temperature.

Mitigation of Side Reactions during Peptide Elongation

Several side reactions are common in Fmoc-based SPPS, and the use of a sterically demanding building block like Nα,Nε-Bis(Fmoc)-D-lysine can exacerbate some of these issues. Incomplete coupling, as mentioned above, is a primary concern. If the coupling of the bis-Fmoc-lysine derivative is not complete, the unreacted N-terminal amine of the peptide chain can be capped (e.g., with acetic anhydride) to prevent the formation of a deletion peptide.

Another potential side reaction is the premature deprotection of the Fmoc group. While the Fmoc group is generally stable to the coupling conditions, prolonged reaction times or the use of certain basic additives could potentially lead to a low level of Fmoc cleavage. More significantly, in subsequent steps of the peptide synthesis, the presence of the bulky bis-Fmoc-lysine residue could potentially hinder the efficient deprotection of the Nα-Fmoc group of the following amino acid, leading to incomplete deprotection and subsequent truncated peptide sequences. Careful monitoring of both coupling and deprotection steps is therefore crucial when incorporating this derivative.

Comprehensive Analysis of Fmoc Deprotection in Bis-Protected Systems

The removal of the Fmoc protecting groups from the Nα,Nε-Bis(Fmoc)-D-lysine residue is a critical step that requires careful consideration. The standard method for Fmoc deprotection in SPPS is treatment with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in N,N-dimethylformamide (DMF).

The mechanism of Fmoc deprotection proceeds via a base-catalyzed β-elimination. A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorene (B118485) ring. This is followed by the elimination of dibenzofulvene and the release of the free amine as a carbamic acid, which then decarboxylates. The liberated dibenzofulvene is subsequently trapped by piperidine to form a stable adduct. nih.gov

In a bis-protected system like Nα,Nε-Bis(Fmoc)-D-lysine, both the α- and ε-Fmoc groups are susceptible to removal by piperidine. The kinetics of deprotection for the two Fmoc groups are generally considered to be very similar, leading to the simultaneous deprotection of both amino functions under standard conditions. The rate of Fmoc removal can be influenced by factors such as steric hindrance and the polarity of the microenvironment within the resin. While the deprotection of the Nα-Fmoc group is a standard step in each cycle of peptide elongation, the deprotection of the Nε-Fmoc group is typically reserved for specific applications where the ε-amino group is intended to be unmasked for subsequent modification, such as branching or labeling.

The concept of selective or stepwise deprotection of the two Fmoc groups in Nα,Nε-Bis(Fmoc)-D-lysine under standard SPPS conditions is not generally feasible due to their similar lability to piperidine. If selective deprotection of the α- and ε-amino groups is required, an orthogonal protection strategy must be employed, for example, using an acid-labile group like tert-butyloxycarbonyl (Boc) for one of the amino functions and the base-labile Fmoc group for the other.

Reagents and Conditions for Concurrent Nα and Nε Fmoc Removal

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a fundamental step in Fmoc-based SPPS. The mechanism relies on a base-mediated β-elimination. nih.gov The acidic proton at the C9 position of the fluorene ring is abstracted by a base, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamic acid, which then decarboxylates. springernature.comresearchgate.net

For the concurrent deprotection of both the Nα and Nε Fmoc groups from a Fmoc-D-Lys(Fmoc)-OH residue within a peptide chain, the standard reagents and conditions for single Fmoc group removal are typically employed. The most widely used deprotection reagent is a solution of a secondary amine, piperidine, in a polar aprotic solvent, most commonly N,N-dimethylformamide (DMF). iris-biotech.de

Standard Deprotection Conditions:

Reagent: 20% (v/v) piperidine in DMF is the conventional choice for Fmoc removal. iris-biotech.de Concentrations ranging from 5% to 50% have also been reported, with 20% representing a balance between efficiency and minimizing side reactions. researchgate.netresearchgate.net

Reaction Time: Typical deprotection times range from 5 to 20 minutes. Often, a two-step treatment is performed (e.g., 2 minutes followed by 10 minutes) to ensure complete removal and efficient washing of the DBF-piperidine adduct. springernature.com

Solvent: DMF is the most common solvent, although N-methyl-2-pyrrolidone (NMP) is also frequently used, sometimes offering advantages in disrupting peptide aggregation. nih.govspringernature.com

While these standard conditions are effective, several alternative basic reagents can be used, often to address specific challenges such as the formation of aspartimide or for regulatory and safety reasons. nih.goviris-biotech.de The choice of base can influence the kinetics and completeness of the deprotection of the sterically bulkier bis-Fmoc lysine residue.

Interactive Table: Reagents for Concurrent Fmoc Deprotection

Reagent System Typical Concentration Key Characteristics & Considerations Relevant Citations
Piperidine/DMF 20% (v/v) The industry standard; highly efficient but can promote aspartimide formation in sensitive sequences. Regulated in some jurisdictions. iris-biotech.de
Piperazine/DMF 5-10% (w/v) A less nucleophilic and less basic alternative to piperidine, which can reduce side reactions. May have solubility issues. nih.govacs.org
4-Methylpiperidine (4MP)/DMF 20% (v/v) Behaves similarly to piperidine in deprotection efficiency and is often used as a direct, less-regulated substitute. nih.goviris-biotech.de
DBU/Piperazine/NMP 2% DBU / 5% Piperazine A stronger, non-nucleophilic base (DBU) used to accelerate deprotection, especially for difficult sequences. Can significantly reduce diketopiperazine formation. acs.org

| DBU/DMF | 1-5% (v/v) | A non-nucleophilic base that avoids the formation of base-adducts with the peptide. Used for sensitive applications. | iris-biotech.deresearchgate.net |

The simultaneous removal of two Fmoc groups from a single lysine residue effectively doubles the concentration of released dibenzofulvene locally, necessitating efficient washing steps to prevent side reactions and ensure the subsequent coupling step is not impeded.

Efficiency and Completeness of Deprotection in Diverse Peptide Contexts

The efficiency of the double deprotection of a Nα,Nε-Bis(Fmoc)-D-lysine residue is critical for the successful synthesis of the target peptide. Incomplete removal of either Fmoc group results in deletion sequences or truncated peptides, which are often difficult to separate from the desired product. Several factors related to the peptide context can influence the completeness of this reaction.

Key Influencing Factors:

Steric Hindrance: The presence of two bulky Fmoc groups on a single amino acid residue presents considerable steric hindrance. This can slow down the rate of deprotection compared to a standard Nα-Fmoc-amino acid. The surrounding amino acid residues, if also bulky, can exacerbate this issue.

Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the solid support. This phenomenon can shield the deprotection site from the basic reagent, leading to incomplete Fmoc removal. nih.gov This is a general problem in SPPS but can be more pronounced when attempting to remove two bulky groups from a single internal residue.

Sequence-Specific Effects: The nature of the amino acids adjacent to the bis-Fmoc-D-lysine residue can impact deprotection kinetics. For instance, proximity to certain residues might promote secondary structures that hinder reagent access.

Research into optimizing Fmoc removal has shown that for "difficult" sequences, standard conditions may be insufficient. In such cases, extending the deprotection time, increasing the temperature (as in microwave-assisted SPPS), or employing stronger base systems like DBU can enhance efficiency. acs.orgsemanticscholar.org Monitoring the deprotection reaction by UV spectrophotometry of the released DBF-adduct can be a valuable tool to confirm the complete removal of both Fmoc groups. researchgate.net

Interactive Table: Research Findings on Fmoc Deprotection Efficiency

Finding/Observation Context/Peptide Type Implication for Bis-Fmoc-D-Lysine Relevant Citations
Diketopiperazine (DKP) Formation N-terminal dipeptides, especially with Pro or other secondary amino acids. While not directly caused by bis-Fmoc-lysine, the choice of deprotection reagent (e.g., piperazine/DBU) to mitigate DKP can impact the efficiency of the double deprotection. acs.org
Aggregation-Induced Incomplete Deprotection Long or hydrophobic peptide sequences. The bulky nature of the bis-Fmoc residue could potentially act as a nucleation point for aggregation, requiring more robust deprotection conditions or aggregation-disrupting solvents. nih.gov
Microwave-Assisted Deprotection General SPPS, especially for complex peptides. Microwave energy can accelerate the deprotection reaction, helping to overcome steric hindrance and potentially improving the efficiency of concurrent Nα and Nε Fmoc removal. semanticscholar.org

| Aspartimide Formation | Peptides containing Asp-Xaa sequences (especially Asp-Gly, Asp-Ser). | The choice of a less basic deprotection cocktail (e.g., with added acidic modifiers like Oxyma) to prevent this side reaction must be balanced with the need to efficiently remove the two Fmoc groups. | nih.gov |

Comparative Evaluation of Lysine Side-Chain Protection Strategies in SPPS

The choice of protecting group for the lysine side-chain is a critical strategic decision in peptide synthesis, dictating the possibilities for subsequent modifications such as branching, cyclization, or labeling. The use of Nα,Nε-Bis(Fmoc)-D-lysine represents one of several available strategies, each with distinct advantages and applications.

Orthogonal Protecting Group Chemistry for Lysine Derivatives

Orthogonality in protecting group strategy is the ability to remove one type of protecting group in the presence of others. altabioscience.com In Fmoc-SPPS, the Nα-Fmoc group is removed by a base. Therefore, an orthogonal protecting group for the lysine side-chain must be stable to basic conditions but removable by a different class of reagent, typically an acid or a catalyst. altabioscience.comiris-biotech.de This allows for the selective deprotection of the lysine ε-amino group at a specific stage of the synthesis while the peptide remains attached to the resin and the Nα-terminus remains protected.

In contrast, the bis-Fmoc strategy is non-orthogonal. Treatment with piperidine removes the Nα-Fmoc group for chain elongation and simultaneously exposes the ε-amino group of the lysine side-chain.

Interactive Table: Comparison of Common Lysine Side-Chain Protecting Groups in Fmoc-SPPS

Protecting Group Abbreviation Structure Deprotection Conditions Orthogonality to Fmoc Relevant Citations
tert-Butoxycarbonyl Boc Strong acid (e.g., 95% TFA), typically during final cleavage from resin. Yes . Stable to piperidine. peptide.comresearchgate.net
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde 2% Hydrazine (N₂H₄) in DMF. Yes . Stable to both piperidine and TFA. nbinno.comdrivehq.comrsc.org
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl ivDde 2-5% Hydrazine (N₂H₄) in DMF. More stable than Dde. Yes . Stable to both piperidine and TFA. kohan.com.twmerel.si
Monomethoxytrityl Mmt Mild acid (e.g., 1-2% TFA in DCM) or HOBt. Yes . Stable to piperidine. Labile to mild acid. nbinno.com
Allyloxycarbonyl Alloc Palladium catalyst (e.g., Pd(PPh₃)₄) and scavenger (e.g., PhSiH₃). Yes . Stable to both piperidine and TFA. peptide.comkohan.com.tw

| 9-Fluorenylmethyloxycarbonyl | Fmoc | | Base (e.g., 20% Piperidine in DMF). | No . Removed under the same conditions as the Nα-Fmoc group. | chemimpex.comchemimpex.com |

Strategic Selection of Nα,Nε-Bis(Fmoc)-D-lysine for Specific Peptide Synthesis Goals

The selection of Nα,Nε-Bis(Fmoc)-D-lysine over an orthogonally protected derivative is a deliberate choice dictated by specific and less common synthetic objectives. While orthogonal strategies are preferred for creating well-defined branched or cyclized structures through selective side-chain manipulation, the bis-Fmoc derivative is chosen when the simultaneous deprotection of both the α- and ε-amino groups in each synthesis cycle is desired.

Potential Strategic Applications:

Introduction of a Reactive Site for Non-Specific Labeling: In some applications, a researcher might want to introduce a lysine residue that, upon final deprotection of the entire peptide, presents two primary amines for extensive modification (e.g., pegylation, dye conjugation) where reaction at both sites is acceptable or desired to increase the payload.

Synthesis of "Backbone" Branched Polymers: The use of bis-Fmoc-lysine allows for a unique polymerization strategy. After its incorporation and deprotection, two free amines (the newly exposed α-amino and the ε-amino) are available. Coupling the next activated amino acid could theoretically occur at both sites, leading to a 2-to-1 branching at each lysine residue. This would create a highly branched, dendrimer-like peptide structure, although controlling the stoichiometry and preventing a mixture of products would be a significant challenge.

Simplified Synthesis of Peptides with a Terminal D-Lysine: If the final target peptide simply requires a D-lysine residue with free amino groups and no further on-resin modification is needed at that site, using Fmoc-D-Lys(Boc)-OH is standard. peptide.com However, in a workflow where all protecting groups are intended to be removed simultaneously by the same reagent post-synthesis, one might theoretically choose the bis-Fmoc variant, though this offers little advantage over the standard Boc-protected version in this specific context and introduces the complication of a free side-chain amine during synthesis.

The most significant consequence of using this compound is that after its incorporation and the subsequent deprotection step, the peptide-resin presents two free amines for the next coupling: the N-terminal α-amino group and the lysine's ε-amino group. This will inevitably lead to the coupling of the next amino acid at both positions, resulting in a branched peptide. Therefore, the primary strategic goal for using this reagent is to intentionally create a branch point at the D-lysine residue where the main chain and the branch are extended simultaneously with the same amino acid sequence. This is a fundamental departure from the controlled, sequential branching enabled by orthogonal protecting groups.

Application of Nα,nε Bis Fmoc D Lysine in Complex Peptide and Peptidomimetic Design

Engineering of Architecturally Diverse Peptides

The use of orthogonally protected D-lysine derivatives is fundamental to constructing peptides that deviate from simple linear sequences. These building blocks allow for the creation of branched and cyclic structures, which often exhibit superior stability, receptor affinity, and bioavailability compared to their linear counterparts. creative-peptides.commdpi.comnih.gov

Methodologies for Synthesizing Branched Peptides via Lysine (B10760008) ε-Amino Sites

The ε-amino group of a lysine residue serves as a convenient and effective branching point for the synthesis of complex peptide structures, such as multiple antigen peptides (MAPs) or peptide dendrimers. nbinno.comtechnoprocur.cz The synthesis of these branched molecules relies on an orthogonal protection strategy, where the protecting group on the lysine side chain can be removed without affecting the Nα-Fmoc group of the main peptide chain or other acid-labile side-chain protecting groups. nbinno.comrsc.org

While Nα,Nε-Bis(Fmoc)-D-lysine is used to create a symmetric branching core where two identical chains are grown from the lysine scaffold, asymmetric branching requires an orthogonal protecting group on the ε-amino position. peptide.com Common protecting groups used for this purpose include Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl). iris-biotech.de These groups are stable to the piperidine (B6355638) solutions used for Nα-Fmoc removal but can be selectively cleaved using dilute hydrazine. nbinno.commerel.sichempep.com This unmasks the ε-amino group, allowing a second, distinct peptide chain to be synthesized at that position. merel.si

Microwave-enhanced Solid-Phase Peptide Synthesis (SPPS) has been shown to significantly accelerate the synthesis of sterically hindered branched peptides, improving coupling efficiency and yielding products of high purity in a fraction of the time required by conventional methods. merel.si For instance, the synthesis of a tetra-branched antifreeze peptide analogue was completed in under 5 hours with 71% purity using this technique. merel.si

Table 1: Orthogonal Protecting Groups for Lysine ε-Amino Group in Branched Peptide Synthesis
Protecting GroupCleavage ConditionStabilityNotes
Boc (tert-butyloxycarbonyl)Strong acids (e.g., TFA)Stable to piperidineStandard protection, removed during final cleavage. peptide.com
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)2-10% Hydrazine in DMFStable to TFA and piperidineProne to migration ("scrambling") during synthesis of long peptides. nbinno.comiris-biotech.de
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)2-10% Hydrazine in DMFMore stable to piperidine than DdeLess prone to scrambling but can be difficult to remove completely in some sequences. iris-biotech.demerel.sichempep.com
Mtt (4-Methyltrityl)Mild acid (e.g., 1% TFA in DCM)Stable to piperidineAllows for selective deprotection on the resin. peptide.com
Aloc (Allyloxycarbonyl)Palladium catalyst (e.g., Pd(PPh₃)₄)Stable to TFA and piperidineOffers very mild and highly selective deprotection conditions. peptide.com

Design Principles for Cyclic Peptides Incorporating D-Lysine Residues

Peptide cyclization is a powerful strategy to enhance metabolic stability and improve binding affinity by reducing the conformational flexibility of the molecule. creative-peptides.comnih.gov Cyclic peptides often show greater resistance to degradation by proteases in biological systems. creative-peptides.com The incorporation of a D-lysine residue, introduced into the sequence using a building block like Fmoc-D-Lys(Boc)-OH, serves multiple purposes in the design of cyclic peptides. peptide.com

Firstly, the lysine side chain provides a handle for macrocyclization. Using an orthogonally protected lysine (e.g., Fmoc-D-Lys(Dde)-OH), the side-chain amine can be selectively deprotected and used to form a lactam bridge with a C-terminal carboxyl group or the side chain of an acidic amino acid like aspartic or glutamic acid. creative-peptides.comnbinno.comnbinno.com

Secondly, the introduction of a D-amino acid induces significant conformational constraints on the peptide backbone. nih.govgla.ac.uk This is a key principle used in "spatial screening," where each amino acid in a sequence is systematically replaced by its D-enantiomer to explore new conformational spaces and identify structures with improved biological activity. gla.ac.uk The presence of a D-residue can stabilize specific secondary structures, such as β-turns, which are critical for the peptide's bioactive conformation. gla.ac.uk This conformational restriction pre-organizes the peptide for binding to its target, which can lead to enhanced affinity and selectivity. creative-peptides.com

Rational Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov The incorporation of D-lysine is a widely used strategy in peptidomimetic design to overcome the limitations of natural peptides, particularly their susceptibility to proteolytic degradation. cam.ac.uknih.gov

Impact of D-Lysine Stereochemistry on Peptidomimetic Conformational Control

The stereochemistry of amino acids is a critical determinant of peptide and protein structure. The replacement of a naturally occurring L-amino acid with its D-enantiomer fundamentally alters the peptide's conformational landscape. nih.govcam.ac.uk The inversion of chirality at the α-carbon of a D-lysine residue forces a change in the orientation of the side chain relative to the peptide backbone. nih.govnih.gov

This alteration has a profound impact on the accessible backbone dihedral angles (phi, psi), leading to unique folding patterns that are not observed in all-L-peptides. mdpi.com This principle is exploited to enforce specific conformations that may be more favorable for binding to a biological target. nih.gov For example, in certain cyclic opioid peptidomimetics, the presence of a D-amino acid was shown to enforce a conformation that greatly improved binding to the mu-opioid receptor. nih.gov By strategically placing D-lysine residues, medicinal chemists can fine-tune the three-dimensional structure of a peptidomimetic to maximize its interaction with a receptor and improve its activity and selectivity. nih.govmagtech.com.cn

Structure-Activity Relationship (SAR) Studies in D-Lysine-Containing Peptidomimetics

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. A D-amino acid scan, where L-residues are systematically replaced with their D-counterparts, is a common technique used in SAR studies to probe the steric requirements of a peptide's interaction with its target. rsc.org The use of Fmoc-D-Lys(Boc)-OH is integral to this process, allowing for the precise substitution of L-lysine with D-lysine at any point in the peptide sequence. peptide.com

These studies often reveal that D-lysine substitution can dramatically alter biological activity. In the case of antimicrobial peptides (AMPs), replacing L-lysine with D-lysine can lead to analogues with an improved therapeutic index. mdpi.comnih.gov For example, a study on the hybrid AMP known as CM15 showed that while D-lysine substitutions led to a moderate decrease in antimicrobial activity, they caused a much more significant reduction in toxicity towards eukaryotic cells, such as red blood cells and macrophages. mdpi.comnih.gov This effect was correlated with a progressive loss of helical secondary structure, suggesting that a defined amphipathic helix is more critical for cytotoxicity than for antimicrobial action. mdpi.comnih.gov

Table 2: Structure-Activity Relationship of D-Lysine Substituted CM15 Analogues mdpi.comnih.gov
PeptideSequence (D-amino acids in lowercase)MIC vs. S. aureus (µM)Toxicity vs. Macrophages (LD₅₀ in µM)Therapeutic Index (LD₅₀/MIC)
CM15KWKLFKKIGAVLKVL-NH₂252.5
D3,13KWkLFKKIGAVLkVl-NH₂47819.5
D3,14KWkLFKKIGAVLKvl-NH₂4>128>32
D3,7,13KWkLFKkIGAVLkVl-NH₂89812.25

These SAR studies demonstrate that D-lysine incorporation is a valuable tool for dissociating desired therapeutic activity from unwanted toxicity, leading to the development of safer and more effective peptidomimetic drugs. mdpi.commdpi.com

Advanced Bioconjugation and Functionalization Approaches

The primary ε-amino group on the lysine side chain is a highly versatile and frequently targeted site for bioconjugation. nih.gov This process involves covalently attaching functional molecules—such as polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic profiles, fluorescent dyes for imaging, or cytotoxic drugs for targeted delivery—to the peptide. chempep.comnbinno.com

Site-specific functionalization requires an orthogonal protection strategy. By incorporating an orthogonally protected D-lysine derivative (e.g., Fmoc-D-Lys(Mtt)-OH or Fmoc-D-Lys(ivDde)-OH) into a peptide sequence, the ε-amino group can be selectively unmasked at the desired step of the synthesis. chempep.compeptide.com This exposed nucleophilic amine then serves as a unique chemical handle for the precise attachment of a payload molecule, without affecting other amino groups at the N-terminus or on other lysine residues. chempep.comnih.gov

The use of a D-lysine residue for conjugation offers the added advantage of conferring resistance to enzymatic cleavage at the point of attachment. mdpi.com This can enhance the stability of the entire bioconjugate in vivo, ensuring that the functional moiety remains attached to the peptide for the duration of its therapeutic action. Various chemical methods have been developed for modifying lysine's primary amine, including reactions with N-hydroxysuccinimide (NHS) esters, isocyanates, and sulfonyl acrylates, providing a broad toolkit for creating advanced, functionalized peptide-based materials and therapeutics. nih.govpolyu.edu.hk

Utilization of Click Chemistry with Derivatized Lysine Analogues

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. chempep.comiris-biotech.de This methodology relies on the reaction between an azide (B81097) and a terminal alkyne to form a stable triazole linkage. To harness this reaction in peptide design, lysine analogues containing either an azide or an alkyne functional group are synthesized and incorporated into peptides.

A key building block for this approach is Nα-Fmoc-Nε-azido-L-lysine (Fmoc-Lys(N3)-OH). chempep.comnih.gov This derivative can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols. chempep.com The azide group on the lysine side chain remains inert during synthesis and subsequent deprotection steps. Once the peptide is synthesized, the azide handle is available for "clicking" with a molecule of interest—such as a fluorescent probe, a drug molecule, or a polymer—that has been modified with a terminal alkyne. nih.gov

Conversely, lysine can be derivatized to carry an alkyne group, such as in Nε-(propargyloxycarbonyl)-L-lysine (PrK). iris-biotech.denih.gov Peptides containing this residue can be conjugated with azide-modified molecules. For applications in living systems where the cytotoxicity of copper is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) can be used. nih.gov This copper-free click reaction utilizes a strained cycloalkyne, such as bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. sichem.de Lysine derivatives functionalized with BCN can be incorporated into peptides to enable this type of bioorthogonal labeling. sichem.de

Table 2: Clickable Lysine Analogues and Their Corresponding Chemistries

Lysine Analogue Reactive Group Chemistry Key Features Citation
Fmoc-Lys(N3)-OH Azide (-N₃) CuAAC / SPAAC Reacts with alkyne-modified molecules. Stable during SPPS. chempep.comnih.gov
Fmoc-Lys(Pryoc)-OH Alkyne CuAAC Reacts with azide-modified molecules. iris-biotech.de
Fmoc-Lys(BCN)-OH Strained Alkyne SPAAC Enables copper-free click chemistry for in vivo applications. sichem.de

Exploration of Protein-Peptide Interaction Probes

The development of probes to study and modulate protein-peptide interactions is a cornerstone of chemical biology and drug discovery. chemimpex.comchemimpex.com Peptides modified with fluorescent tags or other reporters, often via the lysine side chain as described above, are indispensable tools for this purpose. The incorporation of a D-lysine residue, derived from a precursor like Nα,Nε-Bis(Fmoc)-D-lysine, can significantly increase the peptide probe's resistance to proteases, thereby enhancing its stability and utility in biological assays. peptide.com

One major application is the creation of FRET-based substrates for monitoring protease activity. nih.gov In this design, a peptide sequence recognized by a specific protease is synthesized with a fluorophore and a quencher at different positions. Often, the side chains of two lysine residues are used for attachment. sigmaaldrich.comnih.gov In the intact peptide, the quencher absorbs the energy emitted by the fluorophore, resulting in low fluorescence. When the target protease cleaves the peptide backbone between the FRET pair, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence that is proportional to enzyme activity. nih.gov

Affinity-based probes, such as biotinylated peptides, are used to identify and characterize protein binding partners. marshall.edu A biotin-labeled peptide can be incubated with a cell lysate or complex protein mixture. The peptide will bind to its target protein(s), and the resulting complex can be captured and isolated using streptavidin-coated beads. The captured proteins can then be identified using techniques like mass spectrometry. The use of a D-amino acid-containing peptide in such an experiment can prevent its degradation during incubation, ensuring that the intact peptide is responsible for capturing the binding partners.

Table 3: Types of Lysine-Modified Peptide Probes and Their Applications

Probe Type Modification Principle of Operation Application Citation
FRET Substrate Fluorophore and Quencher attached to Lys side chains Proteolytic cleavage separates FRET pair, causing a fluorescence signal. Quantifying protease activity, screening for enzyme inhibitors. sigmaaldrich.comnih.gov
Affinity Probe Biotin attached to Lys side chain Peptide captures binding partner(s) from a complex mixture for isolation via streptavidin. Identifying protein-protein interactions, pull-down assays. lifetein.commarshall.edu
D-Amino Acid Probe Incorporation of D-Lysine Increased resistance to proteolytic degradation. Enhancing probe stability for in vivo or long-duration assays. peptide.com

Investigative Research on Biological and Biochemical Implications of D Lysine Incorporation

Elucidation of Peptide Stability and Proteolytic Resistance Mechanisms

The introduction of D-lysine into a peptide backbone is a well-established strategy to enhance its stability, primarily by conferring resistance to enzymatic degradation. Natural proteases, which are stereospecific for L-amino acids, are generally unable to recognize and cleave peptide bonds adjacent to a D-amino acid residue.

Enzymatic Degradation Studies of D-Lysine-Modified Peptides

The therapeutic application of many natural peptides is limited by their rapid degradation by proteases in the body. nih.gov Trypsin, a common serine protease, specifically cleaves peptide chains at the carboxyl side of lysine (B10760008) and arginine residues. nih.gov Substituting these L-lysine residues with their D-isomers sterically hinders the enzyme's ability to bind and catalyze the cleavage, thereby significantly increasing the peptide's half-life.

For instance, studies on the antimicrobial peptide (AMP) HPA3NT3-A2, which contains numerous lysine residues, demonstrated this protective effect. The all-L version of the peptide was susceptible to degradation by trypsin. However, its analogue, HPA3NT3-A2D, in which all L-lysine residues were replaced with D-lysine, showed remarkable stability. nih.govnih.gov In the presence of 50% serum, no cleavage of HPA3NT3-A2D was observed after 120 minutes, whereas the original peptide would be degraded. nih.gov This increased stability directly translated to sustained antimicrobial activity in serum. nih.gov

Similarly, research on the hybrid antimicrobial peptide CM15 showed that strategic D-lysine substitutions could prevent proteolytic digestion. While the parent CM15 peptide and an analogue with two D-lysine substitutions near the ends (D³,¹³) were readily degraded by trypsin within 20 minutes, an analogue with an additional D-lysine substitution near the center (D³,⁷,¹³) exhibited minimal digestion under the same conditions. mdpi.com This highlights that both the number and the position of D-lysine substitutions are critical in conferring proteolytic resistance.

Table 1: Proteolytic Stability of D-Lysine Modified Peptides

Peptide Modifying Agent Observation Reference
HPA3NT3-A2 All L-lysine residues substituted with D-lysine (HPA3NT3-A2D) No cleavage observed in 50% serum after 120 minutes. nih.gov
CM15 Native peptide (all L-amino acids) Readily degraded by trypsin within 20 minutes. mdpi.com
D³,⁷,¹³ (CM15 analogue) L-lysine at positions 3, 7, and 13 substituted with D-lysine Exhibited minimal digestion by trypsin. mdpi.com
OM19R L-arginine and L-lysine at cleavage sites replaced with D-isomers (OM19D) Retained high antibacterial activity after treatment with 10 mg/mL trypsin for 8 hours.

In Vitro and In Silico Modeling of Peptide Biodurability

Computational, or in silico, methods are increasingly used to predict and understand the factors governing peptide stability. Molecular dynamics (MD) simulations can model the conformational behavior of peptides and their interactions with enzymes or in complex biological fluids. nih.govnih.govmdpi.com These simulations provide insights into how the incorporation of a D-lysine residue alters the local peptide structure and flexibility, which in turn affects protease accessibility. nih.gov

MD simulations of lysine-based peptides, such as dendrimers, have been used to study their complex formation and stability in aqueous solutions. mdpi.com For peptides designed for therapeutic use, in silico tools can predict proteolytic cleavage sites and assess how D-amino acid substitutions might enhance stability. mdpi.comnih.gov This predictive power accelerates the design process by prioritizing candidates for synthesis and in vitro testing. For example, computational workflows can screen large libraries of potential peptide sequences to identify those with desirable characteristics, including high stability in intestinal and blood environments. mdpi.com

In vitro stability assays complement these computational models. These experiments typically involve incubating the peptide in human serum or plasma and measuring its concentration over time using techniques like high-performance liquid chromatography (HPLC). mdpi.com Such studies have confirmed that peptides composed entirely of D-amino acids are highly resistant to protease digestion and have a longer half-life than their L-counterparts.

Analysis of Conformational Modulation and Secondary Structure Formation

The chirality of amino acid residues is a fundamental determinant of peptide secondary structure. The introduction of a D-amino acid into a sequence of L-amino acids can disrupt or alter regular folding patterns like α-helices and β-sheets.

Structural Characterization of D-Lysine-Containing Peptides by Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. nih.govacs.orgnih.gov The characteristic CD spectrum of an α-helix, with minima around 208 and 222 nm, allows for the quantification of helical content. acs.orgnih.gov

Studies on the CM15 peptide and its D-lysine-substituted analogues clearly demonstrate the conformational impact of D-amino acid incorporation. The parent CM15 peptide is highly helical in the presence of lipid vesicles that mimic a cell membrane. mdpi.com However, as L-lysine residues are progressively replaced with D-lysine, a gradual loss of helical content is observed. nih.govmdpi.com This disruption of the amphipathic α-helical structure is directly correlated with a reduction in the peptide's toxicity to eukaryotic cells. mdpi.com For example, an analogue with two D-lysine substitutions (D³,¹³) showed a ~30% reduction in helical content and a corresponding ~20-fold reduction in toxicity towards macrophages. mdpi.com

Table 2: Helical Content of D-Lysine Modified CM15 Peptides

Peptide Analogue Number of D-Lysine Substitutions Helical Content (% of parent CM15 peptide) Reference
CM15 0 100% mdpi.com
D¹,¹³ 2 ~84% mdpi.com
D³,¹³ 2 ~70% mdpi.com
D³,¹⁴ 2 ~70% mdpi.com

Nuclear Magnetic Resonance (NMR) Studies of Peptide Backbone and Side-Chain Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural and dynamic information about peptides in solution, offering a more detailed picture than CD. nih.govuzh.chmdpi.com NMR can be used to determine the three-dimensional structure of a peptide and to probe the flexibility of its backbone and amino acid side chains. uzh.ch

For lysine-containing peptides, NMR studies can reveal the specific orientation and dynamics of the lysine side chains, which is crucial for understanding interactions with membranes or protein targets. nih.govcopernicus.org When a D-lysine is introduced, NMR can precisely map the resulting local and global conformational perturbations. For instance, NMR studies on an epimeric pair of side-chain stapled peptides, differing only in the chirality of a single lysine residue, showed a distinct difference in the conformational behavior of the macrocycle, which correlated with a major difference in binding affinity to their target enzyme, LSD1. diva-portal.org The use of stereo-array isotope-labeled lysine (SAIL-Lys) in NMR experiments allows for the complete and stereospecific assignment of all signals from the lysine side chains, providing a wealth of information on their local conformations and ionization states. copernicus.org

Functional Studies in Chemical Biology Systems

The ultimate goal of incorporating D-lysine into peptides is often to modulate their biological function. In chemical biology, this strategy is used to create tools to probe biological systems or to develop peptides with improved therapeutic properties. nih.govnih.govresearchgate.net

The modification of antimicrobial peptides (AMPs) is a prime example. As seen with the CM15 analogues, D-lysine substitution can uncouple antimicrobial activity from eukaryotic cytotoxicity. nih.govmdpi.com While the disruption of the α-helix often leads to a moderate decrease in antimicrobial potency, the reduction in toxicity towards host cells (like red blood cells and macrophages) is typically much more pronounced. mdpi.com This results in a significantly improved therapeutic index, making the D-amino acid-containing analogues more selective for prokaryotic over eukaryotic cells. This selectivity is a critical attribute for developing safer and more effective antibiotic agents.

Furthermore, D-lysine incorporation has been explored in the context of cell-penetrating peptides (CPPs). The charge and conformational state of lysine residues are important for the cellular uptake of CPPs. nih.gov In the field of biocatalysis, peptides containing the lysine homologue diaminopropionic acid have been shown to exhibit catalytic activity, suggesting that modified amino acids can impart novel functions. acs.org The chemical biology of lysine post-translational modifications is a vast field, and the use of D-lysine provides a stable scaffold to study the roles of these modifications without the complication of enzymatic removal. nih.govresearchgate.net

Development of D-Lysine-Enabled Tools for Biochemical Pathway Interrogation

The incorporation of D-amino acids, such as D-lysine, into peptides is a key strategy for developing novel tools to probe biological systems. nih.gov The inherent resistance of D-amino acid-containing peptides to degradation by endogenous proteases significantly enhances their biostability, a crucial attribute for tools used in complex biological environments. nih.gov The synthesis of peptides containing lysine requires the protection of the side-chain amino group to prevent unwanted side reactions, a role often fulfilled by protecting groups in research applications. google.com

The unique properties of D-lysine have been harnessed to create a variety of biochemical probes. These tools are instrumental in studying and identifying components of cellular pathways. For instance, functionalized probes based on D-amino acids can be used for activity-based protein profiling (ABPP), a powerful technique to study enzyme activity directly within a biological sample. nih.gov While some probes are designed for irreversible binding, reversible covalent probes targeting lysine residues have also been developed, offering a way to study kinase selectivity based on residence times. nih.gov

The development of these molecular tools often involves solid-phase peptide synthesis (SPPS), where protected amino acids are sequentially added to a growing peptide chain. chempep.com The use of an Fmoc-protected D-lysine derivative with an additional protecting group on the side chain allows for the site-specific incorporation of D-lysine. This side-chain protection can be orthogonal, meaning it can be removed independently of the N-terminal Fmoc group, enabling the attachment of various functionalities like fluorophores, quenchers, or affinity tags at a specific position. nbinno.com For example, the Dde protecting group, used in conjunction with Fmoc-protected lysine, can be selectively removed to allow for the introduction of molecules like FITC (a fluorescent dye) and DABCYL (a quencher) to create fluorogenic probes for enzyme activity. rsc.org

An example of D-lysine enabled tools is in the study of peptidoglycan synthesis in bacteria. Researchers have used D-alanine analogues with bioorthogonal functional groups to label and visualize the bacterial cell wall, providing insights into its dynamics during infection. researchgate.net This approach highlights the potential for using D-amino acid derivatives to probe specific biochemical pathways.

Investigation of Receptor Binding and Signaling through Modified Peptide Ligands

The stereochemistry of amino acids in a peptide ligand plays a critical role in its interaction with receptors and subsequent signal transduction. The substitution of a naturally occurring L-amino acid with its D-enantiomer can dramatically alter the peptide's conformation, leading to changes in binding affinity and receptor activation. The incorporation of D-lysine into peptide ligands is a strategy employed to modulate their pharmacological properties. nih.gov

Research on opioid receptors has demonstrated the significant impact of D-lysine incorporation. For example, a cyclic pentapeptide opioid analog, Tyr-c[D-Lys-Phe-Phe-Asp]NH2, exhibited high affinity for both mu (MOR) and kappa (KOR) opioid receptors. nih.gov The presence of D-lysine in the second position was found to enforce a specific conformation that enhances binding to the mu-opioid receptor. nih.gov Molecular modeling studies have suggested that the amino group of the D-lysine residue can form important interactions with the receptor's binding site. nih.gov

Similarly, in the context of integrin receptors, which are involved in cell adhesion and signaling, cyclic peptides containing D-amino acids have been developed as potent and selective ligands. mdpi.com The cyclic peptide c(RGDfK), where 'f' represents D-phenylalanine, is a well-known motif for targeting integrin αvβ3. mdpi.com The incorporation of the D-amino acid enhances the peptide's stability and binding affinity. mdpi.com Modifications to the lysine side chain in such peptides allow for the conjugation of imaging agents or therapeutic payloads, creating targeted diagnostics and therapeutics. mdpi.com

Rigorous Analytical and Characterization Methodologies in Research

Advanced Chromatographic Techniques for Peptide Purity and Heterogeneity Analysis

Chromatographic methods are indispensable for assessing the purity of FMOC-D-LYS(FMOC)-OH, separating it from potential impurities such as starting materials, by-products from the Fmoc protection steps, or its L-enantiomer.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for determining the chemical purity of Fmoc-protected amino acids. This technique separates compounds based on their hydrophobicity. For this compound, its two bulky, hydrophobic Fmoc groups result in strong retention on nonpolar stationary phases like C18.

A typical RP-HPLC analysis involves a gradient elution system, where the proportion of an organic solvent (like acetonitrile (B52724) or methanol) in a buffered aqueous mobile phase is increased over time. Detection is commonly performed using a UV detector, as the fluorenyl group of the Fmoc moiety exhibits strong absorbance at specific wavelengths, typically around 265 nm and 301 nm. The purity is quantified by integrating the area of the main peak and comparing it to the total area of all detected peaks.

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of Fmoc-Lysine Derivatives

ParameterValue/Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 50% to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Expected Retention Time Highly dependent on exact conditions, but would be significant due to high hydrophobicity.

This table represents typical starting conditions. Actual parameters would be optimized for specific instrumentation and impurity profiles.

Chiral Chromatography for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of this compound is crucial, as the presence of its L-enantiomer can lead to the synthesis of undesired diastereomeric peptides. Chiral chromatography is the definitive method for this analysis. This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, resulting in their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating the enantiomers of Fmoc-protected amino acids under reversed-phase conditions. phenomenex.comtheanalyticalscientist.comwindows.netphenomenex.com Studies on a range of Fmoc-amino acids have shown that columns like Lux Cellulose-2 can achieve baseline resolution for most enantiomeric pairs. windows.net The mobile phase often consists of an organic modifier like acetonitrile and an acidic additive such as trifluoroacetic acid (TFA), which improves peak shape and resolution. phenomenex.comwindows.net The elution order of the enantiomers (D before L or vice versa) depends on the specific CSP and mobile phase used. For many Fmoc-amino acids on specific cellulose-based CSPs, the D-enantiomer has been observed to elute first. phenomenex.com

Table 2: Representative Chiral HPLC Conditions for Fmoc-Amino Acid Enantiomer Separation

ParameterValue/Condition
Column Polysaccharide-based CSP (e.g., Lux Cellulose-2, 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Example Result Baseline separation (Resolution > 1.5) of D- and L-enantiomers.

This table is based on published methods for similar compounds and illustrates a typical approach for assessing the enantiomeric purity of this compound. phenomenex.comwindows.net

Mass Spectrometry for Molecular Mass and Sequence Verification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of this compound and for structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like protected amino acids. The sample, dissolved in a suitable solvent, is sprayed into the mass spectrometer, where it forms charged droplets that, upon solvent evaporation, yield gas-phase ions. For this compound (Molecular Formula: C₃₆H₃₄N₂O₆, Molecular Weight: 590.67 g/mol ), ESI-MS in positive ion mode would typically show a protonated molecular ion [M+H]⁺ at an m/z of approximately 591.7. Adducts with other cations, such as sodium [M+Na]⁺ (m/z ~613.7) or potassium [M+K]⁺ (m/z ~629.8), may also be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing highly accurate mass measurements.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is another soft ionization technique, often used for larger molecules but also applicable to smaller ones. The analyte is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the sample, causing desorption and ionization. The ions are then accelerated into a time-of-flight analyzer, which separates them based on their mass-to-charge ratio. While less common for the routine analysis of single amino acid derivatives compared to ESI-MS, MALDI-TOF can be used to confirm the molecular weight of this compound, typically observing the protonated [M+H]⁺ or cationated species. It is particularly useful in quality control during solid-phase peptide synthesis where the peptide is still attached to the resin.

Spectroscopic Techniques for Elucidating Molecular Structure and Dynamics

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation.

¹H NMR spectroscopy provides information about the number and environment of hydrogen atoms. For this compound, the spectrum would show characteristic signals for the aromatic protons of the two fluorenyl groups (typically in the 7.2-7.8 ppm range), the protons of the lysine (B10760008) backbone and side chain, and the methine proton of the Fmoc group.

¹³C NMR spectroscopy reveals the different types of carbon atoms in the molecule, including the carbonyl carbons of the acid and carbamate (B1207046) groups, and the aromatic and aliphatic carbons.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands:

Strong C=O stretching vibrations for the carboxylic acid and the two urethane-like Fmoc groups (typically in the 1680-1750 cm⁻¹ region).

N-H stretching and bending vibrations from the carbamate groups.

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

Characteristic absorptions for the aromatic rings of the Fmoc groups.

Together, these rigorous analytical and characterization methodologies ensure that this compound meets the high standards of purity, identity, and stereochemical integrity required for its successful application in peptide synthesis and related research fields.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "this compound", the FTIR spectrum provides a unique fingerprint, confirming the presence of its key structural components: the fluorenylmethoxycarbonyl (Fmoc) groups, the lysine backbone, and the carboxylic acid moiety.

The analysis of the FTIR spectrum of "this compound" reveals characteristic absorption bands that are indicative of specific molecular vibrations. The presence of the two Fmoc protecting groups is confirmed by several distinct peaks. Aromatic C-H stretching vibrations of the fluorenyl rings typically appear at wavenumbers above 3000 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate functional group within the Fmoc moiety is one of the most prominent signals, generally observed in the region of 1690-1720 cm⁻¹. This band is crucial for confirming the successful attachment of the Fmoc protectors.

The lysine portion of the molecule also presents characteristic absorption bands. The stretching vibration of the carboxylic acid O-H group is typically a broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid is usually found around 1700-1725 cm⁻¹. The N-H stretching vibration of the amide bond (linking the Fmoc group to the alpha-amino group of lysine) is observed in the region of 3200-3400 cm⁻¹. Furthermore, the amide I (primarily C=O stretch) and amide II (N-H bend and C-N stretch) bands are key indicators of the peptide-like linkage and are typically located around 1630-1680 cm⁻¹ and 1510-1550 cm⁻¹, respectively.

In research settings, FTIR is not only used for identity confirmation but also to study intermolecular interactions. For instance, in self-assembled structures involving Fmoc-amino acids, shifts in the amide and carbonyl bands can provide evidence of hydrogen bonding and π-π stacking interactions between molecules. researchgate.netscienceopen.comresearchgate.net

Below is a representative table of the characteristic FTIR absorption bands for "this compound".

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchAmide
~3060Aromatic C-H StretchFmoc Group
~2930Aliphatic C-H StretchLysine Side Chain
~1720C=O StretchFmoc Carbamate
~1705C=O StretchCarboxylic Acid
~1650Amide I (C=O Stretch)Amide Linkage
~1530Amide II (N-H Bend)Amide Linkage
~1450C=C StretchAromatic Ring (Fmoc)

Advanced NMR Spectroscopic Methods for High-Resolution Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the high-resolution determination of molecular structure in solution. For "this compound", a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed map of the atomic connectivity and spatial arrangement of the molecule.

1D NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum of "this compound" provides information on the chemical environment of each proton. The aromatic protons of the two Fmoc groups typically resonate in the downfield region, between 7.2 and 7.9 ppm. scienceopen.comamazonaws.com The protons of the lysine backbone (α, β, γ, δ, and ε-CH) appear in the more upfield region. The α-proton, being adjacent to the chiral center and the carboxylic acid, will have a distinct chemical shift. The chemical shifts and coupling patterns of the methylene (B1212753) protons in the lysine side chain provide confirmation of the aliphatic structure.

The ¹³C NMR spectrum complements the ¹H data by showing the chemical shift of each carbon atom. The carbonyl carbons of the carboxylic acid and the two Fmoc carbamates resonate at the downfield end of the spectrum (typically 156-175 ppm). scienceopen.comamazonaws.com The aromatic carbons of the fluorenyl groups appear in the 120-145 ppm range, while the aliphatic carbons of the lysine side chain are found in the upfield region (20-55 ppm). amazonaws.com

A representative table of expected ¹H and ¹³C NMR chemical shifts for "this compound" in a suitable deuterated solvent (e.g., DMSO-d₆) is presented below.

Atom Position¹H Chemical Shift (ppm) (Multiplicity)¹³C Chemical Shift (ppm)
Fmoc Aromatic7.2 - 7.9 (m)120 - 144
Fmoc CH, CH₂4.2 - 4.4 (m)47, 66
Lys α-CH~4.0 (m)~54
Lys β-CH₂~1.7 (m)~30
Lys γ-CH₂~1.4 (m)~23
Lys δ-CH₂~1.5 (m)~29
Lys ε-CH₂~3.1 (m)~40
Fmoc C=O-~156
Carboxyl COOH~12.5 (br s)~174

Advanced 2D NMR Methods

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. researchgate.netuvic.ca For "this compound", COSY spectra would show correlations between the α-proton and the β-protons of the lysine backbone, and sequentially along the side chain (β-H with γ-H, γ-H with δ-H, and δ-H with ε-H). This is instrumental in tracing the entire lysine spin system. u-tokyo.ac.jp

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear correlation experiment that maps the correlation between a proton and the carbon atom to which it is directly attached. researchgate.netuvic.ca The HSQC spectrum of "this compound" would show a cross-peak for each C-H bond, allowing for the direct assignment of the ¹³C signals based on the already assigned ¹H signals, or vice versa. This technique is particularly useful for resolving signal overlap in the 1D spectra. nih.govrsc.org

Together, these advanced NMR methods provide a rigorous and detailed structural confirmation of "this compound", ensuring the integrity of the compound for its intended research applications.

Q & A

Foundational Questions

Q. What is the structural and chemical profile of FMOC-D-LYS(FMOC)-OH, and how is it validated in peptide synthesis?

  • Answer : this compound is a dual-Fmoc-protected lysine derivative with the molecular formula C₃₆H₃₄N₂O₆ (MW: 590.66 g/mol) and CAS RN 78081-87-5 . Its structure includes two Fmoc groups on the ε- and α-amino positions, enabling orthogonal protection strategies. Validation involves:

  • NMR spectroscopy (¹H/¹³C) to confirm regioselective Fmoc attachment .
  • HPLC-MS for purity (>95%) and retention time consistency .
  • Elemental analysis to verify stoichiometric composition .

Q. How is this compound incorporated into solid-phase peptide synthesis (SPPS), and what are common coupling challenges?

  • Answer : In SPPS, the compound is used for introducing lysine residues with orthogonal protection. Key steps:

  • Activation : Use HBTU/HOBt or Oxyma/DIC in DMF for efficient coupling .
  • Coupling time : Optimize at 30–60 minutes to avoid racemization (monitor via Kaiser test) .
  • Challenges : Steric hindrance from dual Fmoc groups may reduce coupling efficiency. Solutions include:
  • Increasing coupling reagent equivalents (2–3× molar excess).
  • Using microwave-assisted synthesis (50°C, 10–20 W) to enhance kinetics .

Q. What analytical methods are critical for characterizing this compound and its intermediates?

  • Answer :

Method Purpose Example Data
RP-HPLC Purity assessment and retention time comparisontR = 12.3 min (C18 column, 0.1% TFA)
HRMS Molecular weight confirmation[M+H]⁺: 591.25 (calc. 590.66)
FT-IR Functional group identification (e.g., carbonyl at 1700 cm⁻¹)Peak at 1715 cm⁻¹ (Fmoc C=O)

II. Advanced Research Questions

Q. How do competing side reactions (e.g., Fmoc cleavage or diketopiperazine formation) impact the use of this compound in long peptide sequences?

  • Answer : Prolonged exposure to piperidine (standard Fmoc deprotection reagent) can lead to:

  • Partial ε-Fmoc cleavage , causing incomplete orthogonal protection. Mitigate via:
  • Shorter deprotection cycles (2 × 2 min in 20% piperidine/DMF) .
  • Alternative bases like DBU (0.5 M in DMF) for selective α-Fmoc removal .
  • Diketopiperazine (DKP) formation in sterically hindered sequences. Prevent by:
  • Using pseudoproline dipeptides to reduce chain aggregation .
  • Lowering temperature during coupling (0–4°C) .

Q. What strategies resolve contradictions in NMR or mass spectrometry data when synthesizing this compound-containing peptides?

  • Answer : Discrepancies may arise from:

  • Incomplete Fmoc protection : Validate via MALDI-TOF MS to detect residual unprotected lysine (Δm/z = 238.3) .
  • Racemization : Use Marfey’s reagent to analyze D/L ratios post-hydrolysis .
  • Solvent impurities : Pre-purify DMF via activated molecular sieves to eliminate amine contaminants affecting MS baseline .

Q. How can orthogonal protection with this compound be optimized for branched or cyclic peptide architectures?

  • Answer :

  • Branched peptides : Use ε-Fmoc for temporary protection and Alloc/ivDde groups for permanent side-chain modifications. Example workflow:

Incorporate this compound at branching points.

Remove α-Fmoc with piperidine, retain ε-Fmoc.

Coucle Alloc-protected residues, then deprotect with Pd(PPh₃)₄ .

  • Cyclic peptides : Employ ε-Fmoc for on-resin lactamization. Post-cyclization, cleave ε-Fmoc with TFA/scavengers .

III. Methodological Best Practices

Q. What protocols ensure reproducibility in this compound-based SPPS?

  • Answer :

  • Standardized resin loading : 0.2–0.4 mmol/g for uniform peptide elongation .
  • Real-time monitoring : Use in-situ FT-IR to track Fmoc deprotection (disappearance of 1715 cm⁻¹ peak) .
  • Data documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw spectra and HPLC traces .

Q. How are computational tools (e.g., molecular dynamics) applied to predict this compound behavior in complex peptide systems?

  • Answer :

  • Solubility prediction : Use COSMO-RS to model solvent compatibility (e.g., DMF vs. NMP) .
  • Conformational analysis : Run GROMACS simulations to assess steric effects of dual Fmoc groups on peptide folding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.